REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[CH2:8]([NH:10][C:11]([NH:13][CH2:14][CH3:15])=[O:12])[CH3:9].[C:16]([OH:22])(=O)[CH2:17][C:18]([OH:20])=O>C(O)(=O)C>[CH2:8]([N:10]1[C:16](=[O:22])[CH2:17][C:18](=[O:20])[N:13]([CH2:14][CH3:15])[C:11]1=[O:12])[CH3:9]
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Name
|
|
Quantity
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16 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)NCC
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
maintained there for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
WAIT
|
Details
|
the residue boiled with ethanol for fifteen minutes
|
Type
|
CUSTOM
|
Details
|
After some time, 1,3-diethyl-2,4,6-(1H,3H,5H)- pyrimidinetrione crystallized in cubic crystals, m.p. 52° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(N(C(CC1=O)=O)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |